1,2-Bis(bromomethyl)-4,5-difluorobenzene CAS number and chemical identifiers
1,2-Bis(bromomethyl)-4,5-difluorobenzene CAS number and chemical identifiers
An In-Depth Technical Guide to 1,2-Bis(bromomethyl)-4,5-difluorobenzene
Introduction: A Versatile Fluorinated Building Block
1,2-Bis(bromomethyl)-4,5-difluorobenzene is a halogenated aromatic compound of significant interest in the fields of materials science and medicinal chemistry. Its structure, featuring a difluorinated benzene core with two reactive bromomethyl groups in an ortho arrangement, makes it a valuable bifunctional building block. The presence of fluorine atoms can impart unique properties to the resulting molecules, such as enhanced metabolic stability, altered electronic characteristics, and improved bioavailability in pharmaceutical applications.[1][2] This guide provides a comprehensive overview of the chemical identifiers, properties, a plausible synthetic route, potential applications, and safety considerations for this compound.
Chemical Identifiers and Physicochemical Properties
Precise identification and understanding of the physicochemical properties of a chemical are fundamental for its effective use in research and development. Below is a summary of the key identifiers and properties for 1,2-Bis(bromomethyl)-4,5-difluorobenzene.
| Identifier | Value | Source |
| CAS Number | 915944-27-3 | [3] |
| Molecular Formula | C₈H₆Br₂F₂ | [3] |
| Molecular Weight | 299.94 g/mol | [3] |
| InChI | InChI=1S/C8H6Br2F2/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-2H,3-4H2 | Generated from Structure |
| InChIKey | YZYXJIQKJIXLQL-UHFFFAOYSA-N | Generated from Structure |
| SMILES | C1=C(C(=C(C=C1F)F)C(Br)C)CBr | Generated from Structure |
| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Acetone) (Predicted) | Inferred from related compounds |
Synthesis and Mechanism
Proposed Synthetic Protocol
Reaction: Free-radical bromination of 4,5-difluoro-o-xylene.
Reagents and Materials:
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4,5-difluoro-o-xylene
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N-bromosuccinimide (NBS) (2.2 equivalents)
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Azobisisobutyronitrile (AIBN) (catalytic amount)
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Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
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Inert atmosphere (Nitrogen or Argon)
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Reaction flask equipped with a reflux condenser and magnetic stirrer
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Light source (e.g., UV lamp) or heating mantle
Step-by-Step Procedure:
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To a dry reaction flask under an inert atmosphere, add 4,5-difluoro-o-xylene and the solvent (CCl₄).
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Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.
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Stir the mixture and either irradiate with a UV lamp or heat to reflux to initiate the radical chain reaction.
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Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS). The reaction is complete when the starting material is consumed.
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Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield pure 1,2-Bis(bromomethyl)-4,5-difluorobenzene.
Synthetic Workflow Diagram
Caption: Proposed synthesis of 1,2-Bis(bromomethyl)-4,5-difluorobenzene.
Applications in Research and Development
The bifunctional nature of 1,2-Bis(bromomethyl)-4,5-difluorobenzene makes it a versatile reagent for constructing more complex molecular architectures.
Monomer for Specialty Polymers
Bis(bromomethyl) arenes are commonly used as monomers in polycondensation reactions.[4] This compound can react with various dinucleophiles, such as bisphenols, diamines, or dithiols, to produce a range of specialty polymers. The fluorinated backbone of these polymers can lead to materials with desirable properties, including high thermal stability, chemical resistance, and specific optoelectronic characteristics.
Building Block in Organic Synthesis
The two bromomethyl groups can undergo nucleophilic substitution reactions independently or in concert, allowing for the synthesis of a variety of derivatives. This makes it a useful precursor for:
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Macrocycles: Reaction with long-chain dinucleophiles can lead to the formation of macrocyclic compounds.
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Fused Ring Systems: Intramolecular reactions or reactions with suitable linkers can be used to construct polycyclic aromatic systems.
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Pharmaceutical Scaffolds: The difluorobenzene core is a common motif in drug discovery, and this reagent provides a means to elaborate on this scaffold.[1]
Role as a Bifunctional Linker
Caption: Role as a bifunctional linker in synthesis.
Safety and Handling
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Hazard Classification (Predicted):
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Skin Corrosion/Irritation
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Serious Eye Damage/Irritation
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Lachrymator (substance that causes tearing)[6]
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-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential.
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
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Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
-
Handling and Storage:
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Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
-
First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
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If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.
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If Inhaled: Remove person to fresh air and keep comfortable for breathing.
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If Swallowed: Rinse mouth. Do NOT induce vomiting.
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Conclusion
1,2-Bis(bromomethyl)-4,5-difluorobenzene is a promising, albeit not extensively characterized, chemical intermediate. Its unique combination of a difluorinated aromatic core and two reactive bromomethyl groups provides a platform for the development of novel polymers, complex organic molecules, and potential pharmaceutical candidates. While care must be taken in its handling due to its likely hazardous nature, its potential applications warrant further investigation by the scientific community.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 94949, 1,2-Dibromo-4,5-difluorobenzene. Available from: [Link]
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PubChem. 1-(Bromomethyl)-2,4-difluorobenzene. Available from: [Link]
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CAS Common Chemistry. rel-(3aR,7aS)-3a,4,7,7a-Tetrahydro-5-methyl-1,3-isobenzofurandione. Available from: [Link]
- Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene.
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PMC. 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene. Available from: [Link]
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PMC. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available from: [Link]
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PubChem. 1,2,3,4-Tetrahydrophenazine. Available from: [Link]
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European Patent Office. Preparation of 1,4-bis-(difluoromethyl)benzene. Available from: [Link]
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Cheméo. Chemical Properties of 1,2,3,4-Tetrahydronaphthalene-d12 (CAS 75840-23-2). Available from: [Link]
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Dadon, Z., et al. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. Available from: [Link]
- Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene.
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ResearchGate. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]
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MDPI. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Available from: [Link]
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ChemRxiv. C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. Available from: [Link]
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